An In-depth Technical Guide to the Synthesis and Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as Dansyl acid, is a pivotal fluorescent probe extensively utilized in biochemistry and analytical chemistry. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, making it an invaluable tool for labeling and characterizing proteins, peptides, and other biomolecules containing primary and secondary amine groups. This technical guide provides a comprehensive overview of the synthesis of Dansyl acid from 1-Naphthylamine-5-sulfonic acid, followed by a detailed summary of its characterization through various analytical techniques. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow visualizations to support researchers in the effective synthesis and validation of this important compound.
Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonic acid
The synthesis of Dansyl acid is typically achieved through the N-alkylation of 1-Naphthylamine-5-sulfonic acid (also known as Laurent's acid). The primary amine is methylated using an alkylating agent, such as dimethyl sulfate, under basic conditions.
Synthesis Workflow
The general workflow for the synthesis of Dansyl acid is depicted below. It involves the reaction of the starting material in a basic aqueous solution, followed by neutralization to precipitate the product, which is then isolated and purified.
Experimental Protocol
This protocol is adapted from established synthesis procedures.[1]
Materials:
-
1-Naphthylamine-5-sulfonic acid (Laurent's acid)
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Sodium carbonate (Na₂CO₃)
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Ammonia solution (aqueous)
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Dimethyl sulfate ((CH₃)₂SO₄)
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Hydrochloric acid (HCl)
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Petroleum ether
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Ethyl acetate
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Deionized water
Procedure:
-
Preparation of Suspension: In a suitable reaction vessel, add 223 g of 1-Naphthylamine-5-sulfonic acid to 500 mL of a mixed solvent containing 10% (w/v) sodium carbonate and 1% (w/v) ammonia in water. Stir vigorously to obtain a uniform suspension.
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Cooling: Cool the suspension to below 5°C using an ice bath while maintaining continuous stirring.
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N-Alkylation: Add 126 g of dimethyl sulfate dropwise to the cold suspension. Ensure the temperature is maintained below 5°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
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Neutralization and Precipitation: Neutralize the reaction mixture by adding hydrochloric acid until the pH reaches 6. Cool the neutralized mixture to 15°C. White crystals of 5-(Dimethylamino)naphthalene-1-sulfonic acid will precipitate out of the solution.
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Isolation and Purification: Collect the crude product by filtration. Purify the collected solid by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product. A typical yield for this reaction is approximately 95%.[1]
Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized Dansyl acid. This involves a combination of physical measurements and spectroscopic analysis.
Characterization Workflow
The diagram below outlines the standard workflow for the analytical characterization of the synthesized compound.
Physicochemical Properties
The basic physical and chemical properties of Dansyl acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4272-77-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₃S | [1][3] |
| Molecular Weight | 251.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 316 °C | |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Characterization
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. While experimental data can vary slightly based on the solvent and instrument, the predicted chemical shifts provide a reliable reference for structure confirmation.
Experimental Protocol (General):
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Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
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Process the data to determine chemical shifts (ppm), multiplicities, and coupling constants.
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 8.5 - 8.2 | m | Aromatic protons (H2, H4, H8) |
| ~ 7.7 - 7.5 | m | Aromatic protons (H3, H6, H7) |
| ~ 2.9 | s | Methyl protons (-N(CH₃)₂) |
| (broad) | s | Sulfonic acid proton (-SO₃H) |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 152 | C5 (aromatic C attached to -N(CH₃)₂) |
| ~ 135 - 120 | Aromatic carbons (C1-C4, C6-C10) |
| ~ 45 | Methyl carbons (-N(CH₃)₂) |
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol (General):
-
Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify characteristic absorption bands corresponding to the functional groups.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1350 | C-N Stretch | Aromatic Amine |
| 1200 - 1150 | Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) |
| 1050 - 1000 | Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) |
| ~ 700 | C-S Stretch | |
Dansyl acid is highly fluorescent, and its emission spectrum is particularly sensitive to the polarity of its environment (solvatochromism).[4] This property makes it an excellent probe for studying hydrophobic regions in proteins.
Experimental Protocol (General):
-
Prepare a dilute stock solution of Dansyl acid in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions in different solvents by diluting the stock solution to a low micromolar concentration.
-
Using a spectrofluorometer, record the excitation spectrum by scanning excitation wavelengths while monitoring at the emission maximum.
-
Record the emission spectrum by exciting the sample at its excitation maximum (λ_ex) and scanning the emission wavelengths.
Table 5: Fluorescence Properties in Different Solvents
| Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Reference(s) |
|---|---|---|---|
| Ethanol | ~ 340 - 346 | ~ 530 - 535 | [5] |
| Acetone | ~ 340 | ~ 535 | [6] |
| Acetonitrile/PBS | ~ 340 | ~ 535 | [7] |
| Water | ~ 335 | ~ 518 |[8] |
The significant red-shift (shift to longer wavelength) in the emission maximum observed in more polar solvents is characteristic of the charge-transfer nature of the excited state of the dansyl fluorophore.
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol (General):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in either positive or negative ion mode.
Expected Result:
-
Molecular Weight: 251.31 Da
-
Negative Ion Mode (ESI-): A prominent peak is expected at m/z ≈ 250.3, corresponding to the deprotonated molecule [M-H]⁻.
-
Positive Ion Mode (ESI+): A peak may be observed at m/z ≈ 252.3, corresponding to the protonated molecule [M+H]⁺.
References
- 1. 5-(Dimethylamino)-1-naphthalenesulfonic acid(4272-77-9) 13C NMR [m.chemicalbook.com]
- 2. 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | SIELC Technologies [sielc.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
